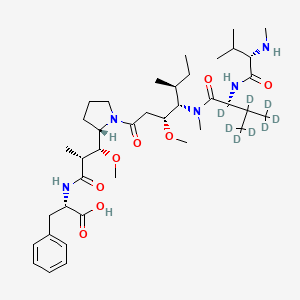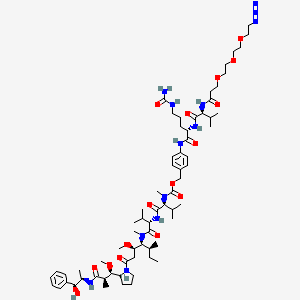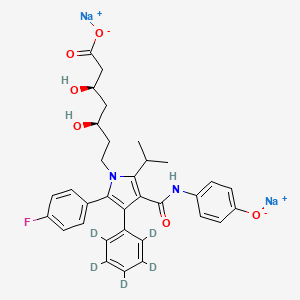
3'-甲基黄烷酮
描述
3’-Methylflavokawin is a chalcone compound with the molecular formula C18H18O5 and a molecular weight of 314.3 g/mol . It is a yellow powder that is derived from the herbs of Humulus lupulus . This compound has shown significant cytotoxicity against HeLa cells, with an IC50 value comparable to xanthohumol .
科学研究应用
3’-Methylflavokawin has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its cytotoxic effects on cancer cells, particularly HeLa cells.
Medicine: Potential therapeutic agent due to its cytotoxic properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
Target of Action
3’-Methylflavokawin is a compound that has shown cytotoxicity against HeLa cells . The primary targets of this compound are still under investigation, but its cytotoxic effects suggest it may interact with cellular components involved in cell survival and proliferation.
Mode of Action
Its cytotoxic effects against hela cells suggest that it may interfere with cellular processes essential for cell survival and proliferation
Biochemical Pathways
The biochemical pathways affected by 3’-Methylflavokawin are not yet fully elucidated. Given its cytotoxic effects, it is likely that it impacts pathways related to cell survival and proliferation. It may also influence other pathways given its structural similarity to flavonoids, which are known to have diverse biological activities .
Result of Action
The primary known result of 3’-Methylflavokawin’s action is its cytotoxic effect on HeLa cells . This suggests that it may have potential as an anticancer agent.
Action Environment
The action of 3’-Methylflavokawin may be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells. Specific details about how these factors influence the action, efficacy, and stability of 3’-methylflavokawin are currently unknown .
生化分析
Biochemical Properties
It has been found to show cytotoxicity against HeLa cells, with an IC50 value comparable to xanthohumol (8.2-19.2 microM) . This suggests that 3’-Methylflavokawin may interact with certain enzymes, proteins, or other biomolecules within these cells, leading to cytotoxic effects.
Cellular Effects
Its cytotoxicity against HeLa cells suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given its cytotoxic effects, it is possible that the compound’s stability, degradation, and long-term effects on cellular function may vary over time .
Metabolic Pathways
Given its structure, it is likely that it interacts with certain enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
Given its biochemical properties, it is likely that it interacts with certain transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Given its biochemical properties, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methylflavokawin typically involves the condensation of appropriate aromatic aldehydes with acetophenones under basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with a base such as sodium hydroxide or potassium hydroxide . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of 3’-Methylflavokawin involves similar synthetic routes but on a larger scale. The process includes the use of high-purity starting materials and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
3’-Methylflavokawin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the aromatic ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
相似化合物的比较
Similar Compounds
Xanthohumol: Another chalcone with similar cytotoxic properties.
Flavokawin: A structurally related compound with comparable biological activities.
Uniqueness
3’-Methylflavokawin is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its cytotoxicity against HeLa cells is particularly noteworthy, making it a valuable compound for cancer research .
属性
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-11-15(22-2)10-16(23-3)17(18(11)21)14(20)9-6-12-4-7-13(19)8-5-12/h4-10,19,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWZLIZAUPQMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1OC)OC)C(=O)C=CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions 3'-Methylflavokawin was synthesized alongside other prenylated chalcones and showed comparable cytotoxicity to Xanthohumol against HeLa cells. Does this suggest a potential mechanism of action involving similar targets for these compounds?
A1: While the study demonstrates comparable cytotoxicity for 3'-Methylflavokawin and other prenylated chalcones, including Xanthohumol, against HeLa cells [], it doesn't elucidate the specific mechanisms of action or shared targets. Further research is needed to determine if these compounds share a similar mechanism, their specific protein targets, and the downstream effects leading to cytotoxicity. Investigating the structure-activity relationship (SAR) by comparing the structures of these chalcones and their activity could provide valuable insights into potential shared pharmacophores responsible for their cytotoxic effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


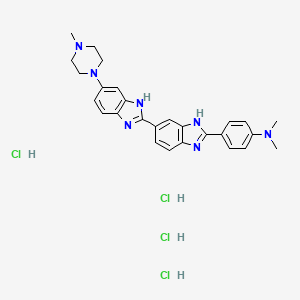


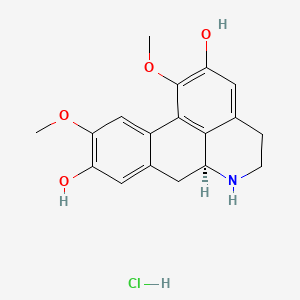
![8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B1150413.png)
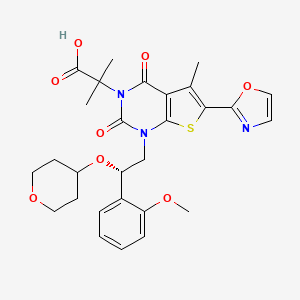
![2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide;hydrochloride](/img/structure/B1150419.png)
